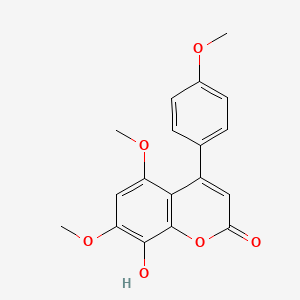
Exostemin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exostemin is a natural product found in Exostema acuminatum and Chiococca alba with data available.
Applications De Recherche Scientifique
Medicinal Applications
-
Antimicrobial Activity
- Exostemin exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Case Study : A study on the antimicrobial effects of this compound against Staphylococcus aureus showed a notable reduction in bacterial viability when treated with the compound, suggesting its potential use in treating infections caused by resistant strains.
-
Anti-inflammatory Effects
- Research indicates that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
- Case Study : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.
-
Cancer Therapeutics
- Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Case Study : In vitro studies on breast cancer cell lines revealed that this compound treatment led to a significant decrease in cell proliferation and increased rates of apoptosis, highlighting its potential as a chemotherapeutic agent.
Biochemical Mechanisms
The therapeutic effects of this compound are attributed to several biochemical mechanisms:
- Modulation of Signaling Pathways : this compound influences various signaling pathways associated with inflammation and cell survival, including NF-kB and MAPK pathways.
- Antioxidant Activity : The compound demonstrates antioxidant properties that help mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Research Findings
Recent research has focused on elucidating the mechanisms through which this compound exerts its effects:
- A study published in the Journal of Ethnopharmacology detailed the phytochemical composition of plants containing this compound and their traditional uses in treating ailments such as infections and inflammation .
- Another investigation highlighted the compound's ability to enhance immune responses by modulating cytokine production in immune cells .
Potential Challenges and Future Directions
Despite the promising applications of this compound, challenges remain in its clinical translation:
- Bioavailability : One major concern is the bioavailability of this compound when administered orally or intravenously. Research is needed to develop formulations that enhance its absorption and efficacy.
- Regulatory Hurdles : As with any new therapeutic agent, regulatory approval processes can be lengthy and complex.
Future research should focus on:
- Conducting clinical trials to establish safety and efficacy profiles.
- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.
Propriétés
Numéro CAS |
16281-62-2 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.32 |
Nom IUPAC |
8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-8-15(19)24-18-16(12)13(22-2)9-14(23-3)17(18)20/h4-9,20H,1-3H3 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















